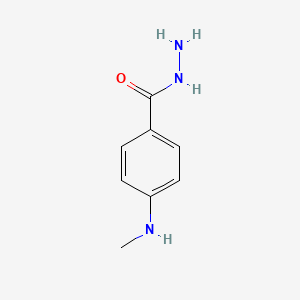

4-(methylamino)benzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-10-7-4-2-6(3-5-7)8(12)11-9/h2-5,10H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKKKGKXYQYRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylamino Benzohydrazide and Its Analogues

Direct Synthesis of 4-(Methylamino)benzohydrazide Precursors

The primary precursor for this compound is 4-(methylamino)benzoic acid. The synthesis of this precursor is a critical first step. A common method involves the hydrolysis of a corresponding ester under basic conditions. For instance, a precursor compound can be dissolved in a mixture of methanol (B129727) and water, followed by the dropwise addition of a sodium hydroxide (B78521) solution. After stirring at room temperature, the methanol is removed, and the solution is acidified with hydrochloric acid to a pH of 4-5, leading to the precipitation of 4-(methylamino)benzoic acid, which can then be filtered and dried. chemijournal.com

Once the 4-(methylamino)benzoic acid is obtained, it is typically converted to its corresponding ester, a key intermediate for the formation of the hydrazide. This esterification can be achieved through a Fischer esterification reaction, where the carboxylic acid is refluxed with an alcohol, such as ethanol (B145695), in the presence of a strong acid catalyst like concentrated sulfuric acid. mdpi.com

The final step in forming this compound is the hydrazinolysis of the ester intermediate. This reaction involves treating the ester with hydrazine (B178648) hydrate, often in an alcohol solvent like ethanol. The mixture is typically stirred for several hours at room temperature or heated under reflux to drive the reaction to completion. researchgate.netnih.gov The resulting this compound can then be isolated by evaporation of the solvent and washing the precipitate. researchgate.net Microwave-assisted synthesis has also been shown to be an efficient method for the hydrazinolysis of esters, significantly reducing reaction times. nih.gov

Table 1: Synthesis Pathway for this compound

| Step | Reactant(s) | Reagents | Product |

| 1 | 4-(Methylamino)benzoic acid precursor (e.g., ester) | NaOH, H₂O, HCl | 4-(Methylamino)benzoic acid |

| 2 | 4-(Methylamino)benzoic acid | Ethanol, H₂SO₄ (catalyst) | Ethyl 4-(methylamino)benzoate |

| 3 | Ethyl 4-(methylamino)benzoate | Hydrazine hydrate | This compound |

Multistep Reaction Pathways for Derivatization

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly through condensation and cyclization reactions.

Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes, Diketones)

A fundamental derivatization of this compound involves its condensation with various carbonyl compounds, such as aldehydes and diketones, to form hydrazones. These reactions are typically carried out by refluxing the benzohydrazide (B10538) with the appropriate aldehyde or diketone in a solvent like ethanol, often with a few drops of an acid catalyst like glacial acetic acid. chemijournal.com The resulting N'-substituted benzohydrazide derivatives (hydrazones) usually precipitate upon cooling and can be purified by recrystallization. chemijournal.com

For example, the condensation of 4-(ethylmethylamino)benzohydrazide, a close analogue, with various aromatic aldehydes has been shown to produce a series of N'-benzylidenebenzohydrazide derivatives in good yields (76-90%). chemijournal.com Similarly, a thieno[3,2-d]pyrimidine-based benzohydrazide has been successfully condensed with aldehydes and diketones under microwave irradiation in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst. scielo.org.zascielo.org.za

Table 2: Examples of Condensation Reactions with Aldehydes

| Benzohydrazide Analogue | Aldehyde | Product Type | Yield (%) | Reference |

| 4-(Ethylmethylamino) benzohydrazide | 4-Chlorobenzaldehyde (B46862) | N'-[(4-chlorophenyl)methylidene]-4-(ethylmethylamino)benzohydrazide | 82 | chemijournal.com |

| 4-(Ethylmethylamino) benzohydrazide | 3-Bromo-4-methoxybenzaldehyde | N'-[(3-bromo-4-methoxyphenyl)methylidene]-4-(ethylmethylamino)benzhydrazide | 78 | chemijournal.com |

| 4-(4-(Methylamino)thieno[3,2-d]pyrimidin-2-yl)benzohydrazide | 4-Chlorobenzaldehyde | (E)-N'-(4-Chlorobenzylidene)-4-(4-(methylamino)thieno[3,2-d]pyrimidin-2-yl)benzohydrazide | - | scielo.org.zascielo.org.za |

Cyclization Reactions to Form Heterocyclic Systems

The hydrazone derivatives obtained from condensation reactions are valuable intermediates for the synthesis of a wide array of heterocyclic compounds.

1,3,4-Oxadiazoles can be synthesized from benzohydrazide precursors. One common method involves the cyclization of N-acylbenzohydrazides. For instance, a benzohydrazide can be treated with an orthoformate, such as triethyl orthoformate, under microwave irradiation with a catalytic amount of p-TSA to yield the corresponding 1,3,4-oxadiazole (B1194373) derivative. scielo.org.zascielo.org.zascienceopen.comjournals.co.za Another approach involves the oxidative cyclization of hydrazone intermediates using various reagents. mdpi.com

Pyrazole (B372694) Derivatives: Pyrazoles are frequently synthesized through the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. In the context of this compound, its analogue, 4-(4-(methylamino)thieno[3,2-d]pyrimidin-2-yl)benzohydrazide, has been reacted with diketones in ethanol with a p-TSA catalyst under microwave irradiation to form pyrazole derivatives. scielo.org.zascielo.org.za The classical Knorr cyclocondensation is a widely used method for pyrazole synthesis. mdpi.com

Pyrrole (B145914) Derivatives: Pyrrole rings can be formed by reacting a benzohydrazide derivative with a 1,4-dicarbonyl compound, such as hexane-2,5-dione. This reaction, often catalyzed by an acid like p-TSA and assisted by microwave irradiation, follows the Paal-Knorr pyrrole synthesis mechanism. scielo.org.zascielo.org.zaorganic-chemistry.org The reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with substituted phenyl acetic acids has also been used to create novel pyrrolyl benzohydrazide derivatives. nih.gov

Table 3: Synthesis of Heterocyclic Derivatives from Benzohydrazide Analogues

| Starting Material Analogue | Reagent | Heterocyclic Product | Reference |

| 4-(4-(Methylamino)thieno[3,2-d]pyrimidin-2-yl)benzohydrazide | Triethyl orthoformate | 1,3,4-Oxadiazole derivative | scielo.org.zascielo.org.za |

| 4-(4-(Methylamino)thieno[3,2-d]pyrimidin-2-yl)benzohydrazide | Diketone | Pyrazole derivative | scielo.org.zascielo.org.za |

| 4-(4-(Methylamino)thieno[3,2-d]pyrimidin-2-yl)benzohydrazide | Hexane-2,5-dione | Pyrrole derivative | scielo.org.zascielo.org.za |

1,3-Benzothiazin-4-one derivatives can be synthesized from N'-substituted benzohydrazides. A key method involves the cyclization reaction of these hydrazone intermediates with thiosalicylic acid. The reaction is typically performed by refluxing the N'-substituted 4-(alkylamino)benzohydrazide derivative and thiosalicylic acid in a solvent like chloroform (B151607), sometimes in the presence of ammonium (B1175870) chloride. chemijournal.com This reaction leads to the formation of 2,3-disubstituted-1,3-benzothiazin-4-one derivatives. chemijournal.com Alternative synthetic pathways to benzothiazinones have also been developed, such as those starting from thiourea (B124793) derivatives which allow for the formation of the thiazinone ring in a single step. nih.gov

Formation of Quinazolinone and Thienopyrimidine Analogues

The benzohydrazide moiety serves as a versatile building block for the synthesis of complex heterocyclic structures, including quinazolinones and thienopyrimidines.

Quinazolinone Analogues: The synthesis of quinazolinone derivatives can be achieved through the cyclocondensation of N-substituted-2-(methylamino)benzohydrazides with various electrophiles. A common method involves reacting a 2-(methylamino)benzohydrazide intermediate with an appropriate aromatic aldehyde. For instance, N'-(2-(1H-indol-3-yl)acetyl)-2-(methylamino) benzohydrazide can be refluxed with aromatic aldehydes in absolute ethanol, using glacial acetic acid as a catalyst, to yield N-(2-(4-substitutedphenyl)-1-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl) acetamide (B32628) derivatives. nih.gov The reaction time can vary from 8 to 24 hours depending on the specific aldehyde used. nih.gov Similarly, refluxing N'-(2-(4-isobutylphenyl) propanoyl)-2-(methylamino) benzohydrazide with aromatic aldehydes in glacial acetic acid also produces quinazolinone structures. nih.gov These reactions demonstrate the utility of the (methylamino)benzohydrazide scaffold in constructing the quinazolinone ring system.

Thienopyrimidine Analogues: Analogues featuring a thienopyrimidine core can be synthesized from appropriately substituted benzohydrazide precursors. A key starting material, 4-(4-(methylamino)thieno[3,2-d]pyrimidin-2-yl) benzohydrazide, is frequently used. scielo.org.zaresearchgate.netscienceopen.com This compound can undergo condensation with various reagents like triethyl orthoformate, diketones, or aldehydes to form a range of derivatives. scielo.org.zascielo.org.za For example, condensation with 4-chlorobenzaldehyde in the presence of a catalyst yields the corresponding hydrazone, (E)-N'-(4-chlorobenzylidene)-4-(4-(methylamino)thieno[3,2-d]pyrimidin-2-yl)benzohydrazide. scielo.org.zascielo.org.za These reactions are pivotal for creating libraries of thienopyrimidine-based compounds for further study. researchgate.netscienceopen.com

Nucleophilic Substitution and Other Functionalization Strategies

The hydrazide group in this compound derivatives is nucleophilic and can react with various electrophiles, allowing for further functionalization.

A prominent example is the N-acylation of a hydrazone intermediate. The (E)-N'-(4-chlorobenzylidene)-4-(4-(methylamino)thieno[3,2-d]pyrimidin-2-yl)benzohydrazide can be reacted with chloroacetyl chloride in dimethylformamide (DMF). scielo.org.zascielo.org.za In this nucleophilic substitution reaction, the nitrogen of the hydrazone attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically heated to 120°C and facilitated by a base such as triethylamine (B128534) (TEA) to neutralize the HCl byproduct. scielo.org.zascielo.org.za

Another functionalization strategy involves the reaction of N-substituted 4-(ethylmethylamino)benzohydrazide derivatives with thiosalicylic acid. This reaction, when refluxed in chloroform with ammonium chloride, leads to the formation of 2,3-disubstituted 1,3-benzothiazin-4-one derivatives, demonstrating a cyclization-based functionalization pathway. chemijournal.com More recent developments in organic synthesis have highlighted novel methods for forming the hydrazide N-N bond itself, such as the SN2 substitution at an amide nitrogen atom using O-tosyl hydroxamates as electrophiles and amines as nucleophiles, which offers a broad-scope approach to complex hydrazide scaffolds. nih.gov

Catalytic Approaches in this compound Synthesis and Transformation

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and rate of reactions involving this compound and its analogues. Both acid catalysis and microwave-assisted protocols are widely employed.

Acid Catalysis in Condensation and Cyclization Reactions

Acid catalysts are frequently used to promote condensation and cyclization reactions, which are fundamental steps in the synthesis of heterocyclic analogues from benzohydrazide precursors.

Glacial Acetic Acid: It often serves as both a solvent and a catalyst. For example, the synthesis of quinazolinone derivatives from N'-substituted-2-(methylamino)benzohydrazides and aromatic aldehydes is conducted by refluxing the reactants in glacial acetic acid. nih.gov

p-Toluenesulfonic Acid (p-TSA): This is a common catalyst for forming hydrazones from hydrazides and aldehydes. In the synthesis of thienopyrimidine derivatives, p-TSA is added to a solution of 4-(4-(methylamino)thieno[3,2-d]pyrimidin-2-yl) benzohydrazide and an aldehyde in ethanol to catalyze the condensation reaction. scielo.org.zascielo.org.za This step is often performed under microwave irradiation to accelerate the process. scielo.org.zascielo.org.za

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating, offering advantages such as significantly reduced reaction times, improved yields, and procedural simplicity. univpancasila.ac.idatmiyauni.ac.in

This technology has been successfully applied to the synthesis of this compound derivatives. For instance, the condensation of 4-(4-(methylamino)thieno[3,2-d]pyrimidin-2-yl) benzohydrazide with aldehydes or other carbonyl compounds is effectively carried out in a microwave oven. scielo.org.zascielo.org.zaresearchgate.net The reaction mixture, containing the hydrazide, the carbonyl compound, and a catalytic amount of p-TSA in ethanol, is irradiated at a controlled temperature (e.g., 90°C) for a short duration, often just one hour, to afford the desired product. scielo.org.zascielo.org.za This rapid and efficient protocol highlights the power of microwave assistance in synthesizing libraries of thienopyrimidine amino derivatives. researchgate.net

Purification and Isolation Techniques for Synthesized Compounds

The isolation and purification of the synthesized compounds are critical steps to ensure their structural integrity and purity for subsequent characterization and analysis. A combination of techniques is typically employed.

A common initial step involves precipitating the crude product from the reaction mixture. This is often achieved by pouring the reaction solution into ice-cold water. scielo.org.zascielo.org.za The resulting solid can then be collected by filtration. cu.edu.eg The filtered precipitate is usually washed with various solvents to remove unreacted starting materials and impurities. nih.gov Common washing solvents include water, ethyl acetate, or cold ethanol. scielo.org.zascielo.org.zachemijournal.com

For more complex mixtures or to achieve higher purity, liquid-liquid extraction is utilized. After evaporating the reaction solvent, the crude residue can be dissolved or suspended in an appropriate solvent system. For example, a workup might involve pouring the residue into water, basifying with an aqueous solution like sodium carbonate (Na2CO3), and extracting the product into an organic solvent mixture such as 10% methanol in dichloromethane (B109758) (DCM). scielo.org.za The combined organic extracts are then washed with water and brine, dried over an anhydrous salt like sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4), filtered, and evaporated under reduced pressure to yield the purified product. scielo.org.zanih.gov

Finally, recrystallization is a widely used technique for obtaining highly pure crystalline solids. Ethanol is a frequently mentioned solvent for the recrystallization of benzohydrazide derivatives. chemijournal.comcu.edu.egnih.gov The purity of the final compounds is confirmed using analytical methods like thin-layer chromatography (TLC) and characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. scielo.org.zascielo.org.za

Advanced Spectroscopic and Structural Elucidation of 4 Methylamino Benzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(methylamino)benzohydrazide and its derivatives, both ¹H and ¹³C NMR analyses are instrumental in confirming their structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Characteristic Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy of this compound derivatives reveals characteristic signals that are indicative of their molecular structure. For instance, in a series of N-substituted 4-(ethylmethylamino)benzohydrazide derivatives, a singlet corresponding to the NH proton of the hydrazide moiety is typically observed in the downfield region, between δ 10.45 and 11.80 ppm. chemijournal.com Another key signal is a singlet for the azomethine proton (-N=CH-), which appears in the range of δ 7.30-8.45 ppm. chemijournal.com The aromatic protons exhibit complex multiplet patterns in the aromatic region of the spectrum. For example, in N'-[(4-chlorophenyl)methylidene]-4-(ethylmethylamino)benzohydrazide, the aromatic protons appear as doublets of doublets and multiplets between δ 6.70 and 7.83 ppm. chemijournal.com The methyl protons of the methylamino group typically appear as a singlet in the upfield region of the spectrum.

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| N'-[(2-chlorophenyl)methylidene]-4-(ethylmethylamino)benzohydrazide chemijournal.com | DMSO-d6 | 11.80 (s, 1H) | NH |

| 7.99 (s, 1H) | =CH | ||

| 7.82-7.86 (dd, 2H, J=10 Hz) | Ar-H | ||

| 7.50-7.55 (m, 2H) | Ar-H | ||

| 7.40-7.47 (m, 2H) | Ar-H | ||

| 6.75-6.79 (dd, 2H, J=10 Hz) | Ar-H | ||

| 4.1 (s, 8H) | Not specified | ||

| N'-[(4-chlorophenyl)methylidene]-4-(ethylmethylamino)benzohydrazide chemijournal.com | DMSO-d6 | 11.78 (s, 1H) | NH |

| 7.97 (s, 1H) | =CH | ||

| 7.78-7.83 (dd, 2H, J=10 Hz) | Ar-H | ||

| 7.45-7.49 (m, 2H) | Ar-H | ||

| 7.35-7.43 (m, 2H) | Ar-H | ||

| 6.70-6.76 (dd, 2H, J=10 Hz) | Ar-H | ||

| 4.0 (s, 8H) | Not specified | ||

| N'-[(3-bromophenyl)methylidene]-4-(ethylmethylamino)benzohydrazide chemijournal.com | DMSO-d6 | 11.72 (s, 1H) | NH |

| 7.93 (s, 1H) | =CH | ||

| 7.72-7.78 (dd, 2H, J=10 Hz) | Ar-H | ||

| 7.41-7.46 (m, 2H) | Ar-H | ||

| 7.43-7.48 (m, 2H) | Ar-H | ||

| 6.71-6.74 (dd, 2H, J=10 Hz) | Ar-H | ||

| 4.1 (s, 8H) | Not specified | ||

| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(substituted)benzylidenebenzohydrazide nih.gov | Not specified | 7.01-7.06 (t, J=5.7-6.1 Hz) | Secondary aromatic amine protons |

| 8.35-8.38 | Benzylidene protons |

Note: The table presents a selection of reported data and may not be exhaustive.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable insights into the carbon skeleton of this compound and its derivatives. The carbonyl carbon (C=O) of the hydrazide group is a key diagnostic signal, typically appearing in the downfield region around δ 163-164 ppm. chemijournal.comderpharmachemica.com Another important signal is that of the azomethine carbon (=CH), which resonates in the range of δ 144-149 ppm. chemijournal.comderpharmachemica.com The aromatic carbons give rise to a series of signals in the region of δ 110-153 ppm. chemijournal.com The carbon of the methyl group attached to the nitrogen atom is found in the upfield region of the spectrum. For instance, in a series of N-substituted 4-(ethylmethylamino)benzohydrazide derivatives, the carbon signals for the aromatic rings appear between δ 110.2 and 153.2 ppm. chemijournal.com

Table 2: Selected ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| N'-[(4-chlorophenyl)methylidene]-4-(ethylmethylamino)benzohydrazide chemijournal.com | DMSO | 163.9 | C=O |

| 148.8 | =CH | ||

| 153.2 | C-aromatic | ||

| 110.2, 120.8, 127.8, 128.5, 128.9, 129.2, 131.6, 133.4, 134.8 | C-aromatic | ||

| 41.8 | Not specified | ||

| N'-[(3-bromophenyl)methylidene]-4-(ethylmethylamino)benzohydrazide chemijournal.com | DMSO | 164.0 | C=O |

| 149.2 | =CH | ||

| 152.7 | C-aromatic | ||

| 111.0, 121.2, 125.6, 127.7, 128.8, 129.5, 132.2, 134.1, 135.3 | C-aromatic | ||

| 41.2 | Not specified | ||

| (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide derpharmachemica.com | DMSO-d6 | 162 | C=O |

| 147 | CH=N | ||

| 161, 153, 139, 130, 129, 125, 113, 104 | C-aromatic | ||

| 55-60 | OCH3 |

Note: The table presents a selection of reported data and may not be exhaustive.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectra of this compound and its derivatives, several characteristic absorption bands are observed. The N-H stretching vibrations of the amide and amine groups typically appear in the region of 3044-3464 cm⁻¹. nih.gov A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the hydrazide group is found in the range of 1637-1730 cm⁻¹. chemijournal.comderpharmachemica.com The C=N stretching vibration of the azomethine group in Schiff base derivatives is observed around 1503-1618 cm⁻¹. chemijournal.comderpharmachemica.com Additionally, C-N stretching vibrations are seen in the range of 1398-1410 cm⁻¹. chemijournal.com

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Compound | Stretching Vibration | Wavenumber (cm⁻¹) |

| N'-[(2-chlorophenyl)methylidene]-4-(ethylmethylamino)benzohydrazide chemijournal.com | N-H | 1598 |

| C=O | 1705 | |

| C=N | 1618 | |

| C-N | 1398 | |

| N'-[(3-bromophenyl)methylidene]-4-(ethylmethylamino)benzohydrazide chemijournal.com | N-H | 1608 |

| C=O | 1718 | |

| C=N | 1598 | |

| C-N | 1401 | |

| (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide derpharmachemica.com | N-H | 3227 |

| C=O | 1637 | |

| C=N | 1503 | |

| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(substituted)benzylidenebenzohydrazide nih.gov | N-H | 3044-3464 |

| C=O | 1642-1656 | |

| -N=CH- | 1604-1613 |

Note: The table presents a selection of reported data and may not be exhaustive.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. The mass spectrum of a this compound derivative will show a molecular ion peak (M⁺) corresponding to its molecular weight. For example, the mass spectrum of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene benzohydrazide (B10538) shows a molecular ion peak at m/z 384. researchgate.net HRMS data further confirms the elemental composition. For instance, the HRMS (ESI) analysis of (E)-N'-(4-chlorobenzylidene)-4-(4-(methyl-amino)thieno[3,2-d]pyrimidin-2-yl)benzohydrazide showed a calculated m/z of 422.0842 for [M+H]⁺, with a found value of 422.0825, confirming the molecular formula C₂₁H₁₇N₅OSCl. scielo.org.za The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 4: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Method | [M+H]⁺ or m/z | Reference |

| 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene benzohydrazide | Not specified | 384 | researchgate.net |

| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene benzohydrazide | Not specified | 400 | researchgate.net |

| (E)-N'-(4-chlorobenzylidene)-4-(4-(methyl-amino)thieno[3,2-d]pyrimidin-2-yl)benzohydrazide | ESI-HRMS | 422.0825 (found) | scielo.org.za |

| N′-[(4-Bromophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | ESI | 472.02 (found) | mdpi.com |

| N′-[(4-Chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | ESI | 428.05 (found) | mdpi.com |

Note: The table presents a selection of reported data and may not be exhaustive.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

Unit Cell Parameters and Space Group Determination

The initial step in a single-crystal X-ray diffraction study is the determination of the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the size, shape, and symmetry of the repeating unit in the crystal. For example, 4-(dimethylamino)benzohydrazide (B100993) crystallizes in the monoclinic space group C2/c. nih.govresearchgate.net The unit cell parameters for this compound at 100 K are a = 24.7018 (6) Å, b = 6.3093 (1) Å, c = 13.2103 (3) Å, and β = 118.0496 (8)°. researchgate.net Another example, N′-(4-methoxybenzylidene)benzohydrazide–Nickel(II) complex, crystallizes in the monoclinic space group P2₁/n. mdpi.com

Table 5: Crystallographic Data for 4-(Dimethylamino)benzohydrazide

| Parameter | Value researchgate.net |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 24.7018 (6) |

| b (Å) | 6.3093 (1) |

| c (Å) | 13.2103 (3) |

| β (°) | 118.0496 (8) |

| V (ų) | 1817.01 (7) |

| Z | 8 |

| Temperature (K) | 100 |

Note: Data for a structural analogue, 4-(dimethylamino)benzohydrazide.

Intermolecular Interactions: Hydrogen Bonding Networks and Non-Covalent Interactions

In the solid state, the arrangement of molecules within a crystal lattice is governed by a variety of intermolecular forces. For a molecule like this compound, with its hydrogen bond donors (-NH and -NH2 groups) and acceptors (C=O group and nitrogen atoms), hydrogen bonding is expected to be the dominant directional force dictating the supramolecular architecture.

Studies on the closely related 4-(dimethylamino)benzohydrazide reveal a robust hydrogen-bonding pattern that likely provides a model for the monomethylated compound. In the crystal structure of 4-(dimethylamino)benzohydrazide, the hydrazide moiety is the primary participant in these interactions. Current time information in Bangalore, IN.biokeanos.com Specifically, two key hydrogen bonds are observed: an N—H⋯N interaction and an N—H⋯O interaction. biokeanos.comresearchgate.net

These interactions create chains of molecules. The N—H⋯N bonds link molecules into centrosymmetric dimers, forming a characteristic R2²(6) ring motif. biokeanos.comresearchgate.net Concurrently, N—H⋯O interactions, related by a twofold rotation symmetry, form an R2²(10) motif. biokeanos.comresearchgate.net The fusion of these rings results in the propagation of infinite chains through the crystal lattice. Current time information in Bangalore, IN.biokeanos.com

It is highly probable that this compound would exhibit a similarly complex network of intermolecular interactions, dominated by the hydrogen-bonding capabilities of its hydrazide and methylamino groups. The presence of the N-H bond in the methylamino group, absent in the dimethylamino analog, introduces an additional hydrogen bond donor site, potentially leading to an even more intricate and robust three-dimensional hydrogen-bonded network.

Table 1: Predicted and Analogous Intermolecular Interaction Data

| Interaction Type | Donor-H···Acceptor | Typical Distance (Å) | Geometric Motif | Reference |

|---|---|---|---|---|

| Hydrogen Bond | N—H···N | ~2.1 | R2²(6) Ring | biokeanos.comresearchgate.net |

| Hydrogen Bond | N—H···O | ~2.1 | R2²(10) Ring | biokeanos.comresearchgate.net |

| Weak Interaction | C—H···O | >2.5 | Chain/Sheet stabilization | biokeanos.com |

| Weak Interaction | C—H···π | >2.6 | Chain/Sheet stabilization | Current time information in Bangalore, IN.uiowa.edu |

Data for distances and motifs are based on the crystal structure of the analogous compound 4-(dimethylamino)benzohydrazide.

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state refers to the specific three-dimensional arrangement of its atoms. This is often described by the dihedral or torsion angles between different planar groups within the molecule.

For benzohydrazide derivatives, a key feature is the planarity of the molecule. In the case of 4-(dimethylamino)benzohydrazide, the entire molecule is essentially flat, with all non-hydrogen atoms lying close to a common plane. Current time information in Bangalore, IN.biokeanos.com The dihedral angle between the aromatic ring and the plane of the hydrazide group is very small, indicating a high degree of conjugation. Current time information in Bangalore, IN.

This planarity is a common feature in many benzohydrazide derivatives and is often influenced by the formation of intermolecular hydrogen bonds, which favor a conformation that maximizes these interactions. uiowa.edu The conformation of the carbohydrazide (B1668358) moiety (C=O—NH—N) itself is also a critical factor. uiowa.edu

For this compound, a similar planar conformation can be anticipated. The molecule consists of the phenyl ring and the hydrazide group, which are expected to be nearly coplanar to maximize electronic delocalization. The methylamino group at the 4-position is unlikely to introduce significant steric hindrance that would force the molecule out of planarity.

Analysis of various benzohydrazide derivatives in the crystalline state shows that while the core benzoyl hydrazide structure tends towards planarity, the orientation of substituents can vary to optimize crystal packing and hydrogen bonding. uiowa.edu Therefore, while the fundamental structure of this compound is expected to be planar, the precise torsion angles would be determined by the specific intermolecular interactions it forms in its unique crystal lattice.

Predicted values are based on the conformational analysis of the analogous compound 4-(dimethylamino)benzohydrazide.

Computational Chemistry and Theoretical Investigations of 4 Methylamino Benzohydrazide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It has been widely applied to study the properties of benzohydrazide (B10538) derivatives, providing detailed information about their electronic and structural characteristics.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of benzohydrazide derivatives are crucial for understanding their reactivity and potential biological activity. Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the electron-donating and -accepting capabilities of a molecule.

Theoretical studies on various benzohydrazide derivatives using DFT have shown that the HOMO is often localized on the benzohydrazide moiety, indicating its role as the primary electron donor. researchgate.netresearchgate.net Conversely, the LUMO is typically distributed across the entire molecule. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher polarizability and greater chemical reactivity. researchgate.net

For instance, in a study of (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide, the HOMO was found to be located on the benzohydrazide portion, while the LUMO was distributed over the whole molecule. researchgate.net The calculated HOMO-LUMO energy gap provided insights into the charge transfer interactions within the molecule. researchgate.net Similar analyses on other benzohydrazide derivatives have reinforced the importance of the HOMO-LUMO gap in predicting their electronic behavior and potential for intramolecular charge transfer. sciensage.infobjmu.edu.cn

Global reactivity descriptors, which are derived from HOMO and LUMO energies, are presented in the following table for a representative benzohydrazide derivative, illustrating the application of DFT in characterizing its electronic properties.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to the chemical reactivity and stability of the molecule. |

| Ionization Potential (I) | The minimum energy required to remove an electron. | Correlates with EHOMO. |

| Electron Affinity (A) | The energy released when an electron is added. | Correlates with ELUMO. |

| Electronegativity (χ) | The ability of an atom to attract electrons. | Calculated from I and A. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Related to the energy gap. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | Indicates higher reactivity. |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. | Calculated from electronegativity and chemical hardness. |

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.org Identifying the lowest energy conformation is crucial as it typically represents the most stable and populated form of the molecule.

Energy minimization calculations, often performed using methods like steepest descent, conjugate gradient, and block diagonal Newton-Raphson, are employed to find the most stable conformation of a molecule. frontiersin.org These computational techniques systematically adjust the molecular geometry to find a local or global minimum on the potential energy surface.

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

DFT calculations are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govnih.gov These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

Theoretical IR and Raman spectra can be computed, and the vibrational modes can be assigned based on the potential energy distribution (PED). rsc.org For example, in a study of 4-(Dimethylamino) Benzaldehyde, DFT calculations were used to perform a detailed vibrational analysis of the IR and Raman spectra. rsc.org

Similarly, NMR chemical shifts can be predicted with a high degree of accuracy using DFT. hilarispublisher.com By calculating the nuclear shielding tensors, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the molecular structure. For many organic molecules, a good correlation is observed between the experimental and theoretical spectroscopic data.

The following table provides an example of how predicted spectroscopic data for a benzohydrazide derivative might be presented.

| Spectroscopic Technique | Predicted Parameter | Typical Range/Value | Significance |

| IR Spectroscopy | N-H stretching frequency | 3200-3400 cm⁻¹ | Characteristic of the hydrazide group. |

| C=O stretching frequency | 1640-1680 cm⁻¹ | Indicates the presence of the carbonyl group. | |

| ¹H NMR Spectroscopy | Amine N-H chemical shift | Variable | Depends on solvent and concentration. |

| Aromatic C-H chemical shifts | 6.5-8.0 ppm | Provides information on the substitution pattern of the benzene (B151609) ring. | |

| Methyl C-H chemical shifts | 2.5-3.0 ppm | Characteristic of the methylamino group. | |

| ¹³C NMR Spectroscopy | Carbonyl carbon chemical shift | 160-170 ppm | Confirms the presence of the C=O group. |

| Aromatic carbon chemical shifts | 110-150 ppm | Provides details of the benzene ring structure. | |

| Methyl carbon chemical shift | ~30-40 ppm | Characteristic of the methylamino group. |

Lattice Energy Contributions in Crystal Structures

The stability of a crystal structure is determined by its lattice energy, which is the energy released when gaseous ions come together to form a crystalline solid. DFT calculations can be used to estimate the lattice energy and dissect it into its various contributions, such as electrostatic, polarization, dispersion, and repulsion energies.

In the case of 4-(dimethylamino)benzohydrazide (B100993), DFT calculations at the B3LYP/6-31G(d,p) level of theory were performed to analyze the interactions within its crystal structure. researchgate.net The total lattice energy was estimated to be approximately -216 kJ mol⁻¹. researchgate.netresearchgate.net The major contributors to this energy were found to be electrostatic and dispersion forces. sciensage.inforesearchgate.net

| Energy Contribution | Calculated Value (kJ mol⁻¹) |

| Electrostatic (Eele) | -165.3 |

| Polarization (Epol) | -46.0 |

| Dispersion (Edis) | -173.9 |

| Repulsion (Erep) | 234.1 |

| Total Lattice Energy (El) | -215.7 |

Data from a study on 4-(dimethylamino)benzohydrazide, a close analog of 4-(methylamino)benzohydrazide. researchgate.net

These calculations revealed that interactions between hydrogen-bonded pairs of molecules contribute significantly to the lattice energy, accounting for about 50% of the total. researchgate.net Dispersion energy was identified as the primary attractive force between non-hydrogen-bonded molecules. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Binding Affinity and Interaction Profiling with Protein Targets (e.g., Kinases, Enzymes)

Benzohydrazide derivatives have been investigated as potential inhibitors of various protein targets, including kinases and other enzymes. Molecular docking simulations have been instrumental in understanding their binding mechanisms and predicting their binding affinities.

A study on derivatives of 4-(4-(methylamino)thieno[3,2-d]pyrimidin-2-yl) benzohydrazide explored their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.net Molecular docking studies revealed that these compounds could bind to the EGFR active site with significant binding energies. researchgate.net For instance, one of the derivatives exhibited a high binding energy of -10.73 kcal/mol with EGFR. researchgate.net

In another study, 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives were identified as potential inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a Ser/Thr kinase implicated in various diseases. researchgate.net Molecular docking analysis showed that these compounds bind to the active site of MARK4 with high affinity, interacting with key residues such as Ile62, Gly65, and Lys85. researchgate.net

Furthermore, benzohydrazide derivatives have been evaluated as inhibitors of other enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies helped to elucidate the binding interactions of these derivatives with the active sites of these enzymes.

The following table summarizes the findings of molecular docking studies of various benzohydrazide derivatives with different protein targets.

| Benzohydrazide Derivative | Protein Target | Binding Affinity (kcal/mol or IC₅₀) | Key Interacting Residues | Reference |

| 4-(4-(methylamino)thieno[3,2-d]pyrimidin-2-yl) benzohydrazide derivative | EGFR Tyrosine Kinase | -10.73 kcal/mol | Not specified | researchgate.net |

| 4-(2-(dimethylamino)ethoxy)benzohydrazide derivative | MARK4 | High affinity (nM range IC₅₀) | Ile62, Gly65, Lys85 | researchgate.net |

| Various benzohydrazide derivatives | Acetylcholinesterase (AChE) | IC₅₀ values in the µM range | Not specified | |

| Various benzohydrazide derivatives | Butyrylcholinesterase (BChE) | IC₅₀ values in the µM range | Not specified |

These studies demonstrate the utility of molecular docking in identifying potential protein targets for benzohydrazide derivatives and in guiding the design of more potent inhibitors.

Identification of Key Binding Residues and Interaction Motifs

Computational docking and structural analysis are pivotal in elucidating how this compound and its derivatives interact with biological targets at the molecular level. These studies identify the specific amino acid residues within a protein's binding site that are crucial for recognition and affinity. The interaction motifs, which are recurring patterns of non-covalent interactions, typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

In the crystal structure of the closely related compound, 4-(dimethylamino)benzohydrazide, the hydrogen-bonding pattern is characterized by chains built from fused rings involving N—H⋯N and N—H⋯O bonds. researchgate.net This intrinsic capacity for forming strong hydrogen bonds is a key feature of the benzohydrazide scaffold.

For derivatives of this compound, molecular docking studies have been employed to predict their binding modes with various enzymes. For instance, derivatives of thieno[3,2-d]pyrimidines synthesized from a 4-(4-(methylamino)thieno[3,2-d]pyrimidin-2-yl)benzohydrazide precursor were docked against the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net One of the synthesized compounds exhibited a high binding energy of -10.73 kcal/mol, indicating a strong and stable interaction with the EGFR active site. researchgate.net

Similarly, in studies of benzene homologues tethered with 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs, which are structurally related to this compound derivatives, specific binding interactions with histone demethylase LSD1 were identified. mdpi.comresearchgate.net These studies revealed key interaction motifs such as arene-arene interactions with Tryptophan (Try751) and arene-cationic interactions with Glycine (Gly330) and Alanine (Ala331). mdpi.com Furthermore, a crucial hydrogen bonding interaction was observed with Arginine (Arg316). mdpi.com Molecular docking of other complex hybrids has also been used to rationalize binding interactions with multiple kinases, including EGFR, HER2, and CDK2. nih.govmdpi.com

These computational approaches allow researchers to visualize and understand the precise orientation of the ligand within the binding pocket, providing a rational basis for its biological activity and guiding the design of more effective molecules.

Table 1: Examples of Key Binding Interactions for this compound Derivatives and Related Compounds

| Target Protein | Compound Class | Key Interacting Residues | Interaction Motif | Reference |

|---|---|---|---|---|

| LSD1 | Benzene homologues with triazole/thiadiazole motifs | Try751 | Arene-arene interaction | mdpi.com |

| LSD1 | Benzene homologues with triazole/thiadiazole motifs | Gly330, Ala331 | Arene-cationic interaction | mdpi.com |

| LSD1 | Benzene homologues with triazole/thiadiazole motifs | Arg316 | Hydrogen bonding | mdpi.com |

| EGFR | Thieno[3,2-d]pyrimidine derivatives | Not specified | High binding energy (-10.73 kcal/mol) suggests multiple interactions | researchgate.net |

| Crystal Lattice | 4-(Dimethylamino)benzohydrazide | Not applicable (intermolecular) | N—H⋯N and N—H⋯O hydrogen bonds | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, providing a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For derivatives based on the this compound scaffold, QSAR is an essential tool for rationally designing new analogues with enhanced potency. researchgate.netbenthamscience.com

The QSAR methodology involves generating a dataset of derivatives and calculating a wide range of molecular descriptors for each. These descriptors quantify various physicochemical properties, such as lipophilicity (e.g., logP), electronic effects (e.g., atomic charges), steric parameters (e.g., molecular volume), and topological indices (e.g., Galvez topological charge indices). benthamscience.comijpsr.com A statistical method, often multiple linear regression (MLR), is then used to build a mathematical model that links these descriptors to the observed biological activity (e.g., antibacterial efficacy). benthamscience.comijpsr.com

A QSAR study on thienopyrimidines, which are derived from a benzohydrazide precursor, identified that lipophilicity, electronic distribution, and steric effects were key characteristics influencing their antibacterial efficacy. benthamscience.com Another study on benzimidazole (B57391) analogues found a positive correlation between antibacterial activity and descriptors such as the Topological Polar Surface Area (TPSA), the number of H-bond acceptors, and the implicit LOGP (iLOGP). ijpsr.com

The resulting QSAR model can predict the activity of yet-unsynthesized compounds, allowing chemists to prioritize the synthesis of derivatives that are most likely to be potent. This predictive capability significantly accelerates the drug discovery process by focusing resources on the most promising molecular designs. benthamscience.com The insights gained from the model clarify the structural requirements for optimal activity, guiding the strategic modification of the lead compound. researchgate.netbenthamscience.com

Table 2: Influential Descriptors in QSAR Models for Benzohydrazide-Related Compounds

| Descriptor Type | Specific Descriptor | Influence on Biological Activity | Reference |

|---|---|---|---|

| Lipophilicity | logP / iLOGP | Significantly influences antibacterial efficacy; positive correlation found in some models. | benthamscience.comijpsr.com |

| Electronic | Electronic Distribution | Identified as a significant factor for antibacterial potency. | benthamscience.com |

| Steric | Steric Effects | A key characteristic influencing the efficacy of thienopyrimidine derivatives. | benthamscience.com |

| Topological | Topological Polar Surface Area (TPSA) | Positive correlation with antibacterial activity in benzimidazole analogues. | ijpsr.com |

| Hydrogen Bonding | H-bond Acceptors | Positive correlation with activity in some QSAR models. | ijpsr.com |

| Topological | Galvez topological charge indices (GGI4) | Showed a positive correlation in a QSAR model for antibacterial benzimidazoles. | ijpsr.com |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations offer a powerful computational lens to study the time-dependent behavior of molecular systems, providing critical insights into the conformational stability of this compound and its derivatives and the dynamics of their interactions with biological targets. youtube.comresearchgate.net While molecular docking provides a static snapshot of the binding pose, MD simulations model the compound's movement and interactions over time in a simulated physiological environment. researchgate.net

MD simulations are used to assess the stability of the predicted ligand-protein complex. By running simulations for nanoseconds or longer, researchers can observe whether the ligand remains securely in the binding pocket or if it drifts away. researchgate.net The stability of the complex is often quantified by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over time; a low and stable RMSD value suggests a stable binding mode. researchgate.net

Furthermore, these simulations provide a dynamic view of the key interactions identified in docking studies. youtube.com For example, a hydrogen bond that appears crucial in a static model might be shown to be transient, forming and breaking over the course of the simulation. youtube.com This time-resolved information is invaluable for a more accurate understanding of the binding mechanism. researchgate.net In studies of related compounds, MD simulations have been used to confirm the stability of ligand interactions with target proteins like MDM2 and the SARS-CoV-2 main protease. researchgate.netresearchgate.net

MD simulations are also essential for studying the conformational stability of the this compound molecule itself. The molecule can adopt different three-dimensional shapes, or conformations, and MD can reveal which conformations are the most stable and the energy barriers between them. researchgate.net This is crucial because only specific conformations may be able to bind effectively to a target protein. By elucidating both the conformational preferences of the molecule and the dynamic nature of its protein-ligand interactions, MD simulations serve as a vital tool for validating docking results and refining the design of new therapeutic agents. nih.gov

Table 3: Applications of Molecular Dynamics (MD) Simulations in the Study of Drug-like Molecules

| Application Area | Objective | Key Findings / Metrics | Reference |

|---|---|---|---|

| Binding Pose Validation | To confirm the stability of a ligand's pose predicted by molecular docking. | Analysis of Root Mean Square Deviation (RMSD); observation of ligand stability in the binding site over time. | youtube.comresearchgate.net |

| Interaction Dynamics | To study the time-resolved nature of protein-ligand interactions. | Monitoring the persistence and fluctuation of key interactions like hydrogen bonds and hydrophobic contacts. | youtube.comnih.gov |

| Conformational Analysis | To determine the stable conformations of the ligand and the dynamics of its structural changes. | Identification of low-energy conformers and the energetic landscape of conformational transitions. | researchgate.netnih.gov |

| Binding Stability Estimation | To estimate the stability of a protein-ligand complex under dynamic conditions. | Confirmation that a system remains stable throughout the simulation run (e.g., 100 ns). | researchgate.net |

Structure Activity Relationship Sar Studies and Mechanistic Insights Focus on Molecular Interactions

Exploration of Molecular Modifications and their Impact on Biological Target Engagement

SAR studies on 4-(methylamino)benzohydrazide derivatives have revealed that even minor chemical alterations can significantly impact their engagement with biological targets. The core benzohydrazide (B10538) structure serves as a versatile scaffold, and modifications at various positions have been shown to modulate biological activity.

For instance, in the pursuit of potent kinase inhibitors, the derivatization of the benzohydrazide core is a common strategy. The introduction of bulky or electron-withdrawing groups on the phenyl ring can influence the molecule's conformation and electronic properties, thereby affecting its binding affinity to the ATP-binding pocket of kinases. Similarly, modifications to the hydrazide moiety itself can fine-tune the hydrogen bonding interactions with key amino acid residues in the target protein.

In the context of monoamine oxidase (MAO) inhibition, the methylamino group has been identified as a critical pharmacophore. Alterations to this group often lead to a substantial decrease or complete loss of inhibitory activity. The nature and position of substituents on the aromatic ring also play a pivotal role in determining the selectivity and potency of MAO inhibition.

Furthermore, SAR studies on urease inhibitors have highlighted the importance of the hydrazide functional group in coordinating with the nickel ions present in the enzyme's active site. The strategic placement of various substituents on the benzoyl ring has been shown to enhance the inhibitory potential of these compounds.

Analysis of Interaction Mechanisms with Biomolecular Targets

A detailed understanding of the interaction mechanisms at the molecular level is paramount to elucidating the biological effects of this compound derivatives. Computational methods like molecular docking, coupled with experimental enzymatic assays, have provided valuable insights into how these compounds bind to their respective biomolecular targets.

Kinase Inhibition Mechanisms

Derivatives of this compound have emerged as a promising class of kinase inhibitors, targeting enzymes that are frequently dysregulated in cancer and other diseases.

EGFR, HER2, CDK2, AURKC, and mTOR: The inhibitory action of these compounds against kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase C (AURKC), and the mammalian Target of Rapamycin (mTOR) is primarily achieved by competing with ATP for binding to the kinase domain. The hydrazide moiety often forms crucial hydrogen bonds with the hinge region of the kinase, while other parts of the molecule engage in hydrophobic and van der Waals interactions within the active site, thereby stabilizing the inhibitor-enzyme complex and preventing phosphorylation of downstream substrates.

Monoamine Oxidase (MAO) Inhibition Mechanisms

The potential of this compound derivatives as MAO inhibitors has been explored for the treatment of neurological disorders. The mechanism of inhibition is believed to involve the interaction of the hydrazide group with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the catalytic activity of MAO. This interaction can be either reversible or irreversible, leading to a reduction in the metabolism of key neurotransmitters.

Urease Inhibition Mechanisms

Certain derivatives of this compound have demonstrated significant inhibitory activity against urease, an enzyme implicated in the pathogenesis of infections caused by Helicobacter pylori. The proposed mechanism of action involves the chelation of the nickel ions in the urease active site by the hydrazide functional group. This coordination effectively blocks the access of the natural substrate, urea, to the catalytic site, thus inhibiting enzyme activity.

DNA Gyrase/Topoisomerase IV Inhibition Principles

The antibacterial properties of some this compound derivatives are attributed to their ability to target bacterial DNA gyrase and topoisomerase IV. These essential enzymes are responsible for maintaining DNA topology during replication and transcription. The inhibitors are thought to bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks and preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA damage and ultimately results in bacterial cell death.

Induction of Cellular Responses at a Molecular Level

The engagement of this compound derivatives with their molecular targets can initiate a cascade of cellular events, culminating in specific biological responses such as the perturbation of the cell cycle and the induction of apoptosis.

Cell Cycle Perturbation: By inhibiting the activity of cell cycle-regulating kinases like CDK2, these compounds can cause a halt in cell proliferation. For example, inhibition of CDK2 can lead to an arrest at the G1/S checkpoint, preventing cells from entering the DNA synthesis phase.

Apoptosis Induction Pathways: The inhibition of pro-survival signaling pathways, which are often mediated by kinases, can trigger programmed cell death, or apoptosis. By blocking these pathways, the derivatives can activate downstream caspases, the executioners of apoptosis. Additionally, the DNA damage induced by the inhibition of DNA gyrase and topoisomerase IV can also serve as a potent signal for the initiation of apoptotic pathways in

Elucidation of Pharmacophoric Requirements for Specific Molecular Interactions

The benzohydrazide scaffold is recognized as a versatile pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. thepharmajournal.com The hydrazide-hydrazone moiety (–CO–NH–N=CH–) in particular is a key structural element in many biologically active compounds, serving as a linker and interaction point with biological targets. nih.govnih.gov Structure-activity relationship (SAR) studies on derivatives of this compound help to elucidate the specific molecular features required for potent and selective interactions with various enzymes and receptors.

Research into a series of novel hybrids, specifically (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide, has provided significant insights into the pharmacophoric requirements for cytotoxic activity against cancer cell lines. nih.govmdpi.com These studies highlight the critical role of the type and position of halogen substituents on the benzylidene ring.

The key findings from these SAR analyses can be summarized as follows:

Influence of Halogen Substitution: The presence and position of halogen atoms (Fluorine, Chlorine, Bromine) on the terminal phenyl ring are critical determinants of cytotoxic potency and selectivity. nih.gov

Favorable Positions: Substitution at the 3-position of the phenyl ring with bromo (Br) or fluoro (F) groups was found to be favorable for potent and selective cytotoxic activity. nih.gov Compounds with a substituent at the 4-position also showed beneficial activity, with the fluoro group yielding the best results in that position. nih.gov

Disubstitution Effects: In contrast, disubstituted compounds generally demonstrated lower cytotoxic potency and selectivity when compared to their monosubstituted counterparts. nih.gov

Core Moieties: The structural integrity of the benzohydrazide and the 1H-benzo[d]imidazole moieties, linked by a methylamino bridge, is foundational to the activity of these hybrid molecules. The secondary aromatic amine protons at the 4-position of the benzohydrazide moiety present characteristic signals in 1H-NMR spectra, confirming the structural arrangement. nih.gov

The table below details the cytotoxic effects (IC₅₀ values) of several halogenated benzylidenebenzohydrazide hybrids against four different human cancer cell lines, illustrating the SAR principles discussed. nih.gov

| Compound | Substitution on Benzylidene Ring | HepG2 (Liver) IC₅₀ (μM) | MCF-7 (Breast) IC₅₀ (μM) | A549 (Lung) IC₅₀ (μM) | Caco-2 (Colon) IC₅₀ (μM) |

|---|---|---|---|---|---|

| 6c | 3-Bromo | 7.82 | 10.45 | 12.63 | 9.87 |

| 6h | 2-Fluoro | 10.24 | 15.78 | 18.45 | 14.62 |

| 6i | 3-Fluoro | 9.85 | 11.52 | 14.96 | 11.23 |

| 6j | 4-Fluoro | 12.48 | 18.96 | 21.48 | 17.85 |

Further studies on other derivatives have reinforced the importance of the hydrazide linker. In a series designed as VEGFR-2 inhibitors, the hydrazide moiety was found to be a more effective pharmacophoric element compared to amide or diamide (B1670390) linkers. nih.gov Similarly, in the development of cholinesterase inhibitors, the hydrazide-hydrazone scaffold was essential for achieving dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The introduction of an electronegative substituent, such as a trifluoromethyl or nitro group, at position 4 of a benzylidene ring improved inhibitory potency against AChE. nih.gov

| Pharmacophoric Feature | Contribution to Molecular Interaction | Supporting Evidence |

|---|---|---|

| Benzohydrazide Core | Acts as a central, versatile scaffold for building bioactive molecules. thepharmajournal.com | Widespread use in medicinal chemistry for developing agents with diverse activities. thepharmajournal.com |

| Hydrazide-Hydrazone Linker (-CO-NH-N=CH-) | Serves as a critical interaction point with biological targets and is often superior to other linkers like amides. nih.gov Essential for dual-inhibitory activity in some enzymes. nih.gov | Demonstrated importance in VEGFR-2 inhibitors nih.gov and dual cholinesterase inhibitors. nih.gov |

| Substituents on Terminal Phenyl Ring | Modulates potency and selectivity. Halogen atoms at specific positions (e.g., 3- or 4-position) enhance cytotoxic activity. nih.gov Electronegative groups can increase enzyme inhibition. nih.gov | SAR studies on halogenated benzylidenebenzohydrazides nih.govmdpi.com and trifluoromethyl-substituted derivatives. nih.gov |

| N-Methylamino Group | Functions as a bridge to other pharmacophoric moieties (e.g., 1H-benzo[d]imidazole) and contributes to the overall conformation and electronic properties of the molecule. nih.gov | Integral part of the structure in potent multi-kinase inhibitor hybrids. nih.govmdpi.com |

Advanced Applications and Future Research Directions

4-(Methylamino)benzohydrazide as a Building Block in Complex Chemical Synthesis

The unique chemical architecture of this compound, featuring a hydrazide functional group (-CONHNH₂) and a methylamino-substituted benzene (B151609) ring, makes it a valuable and reactive intermediate in organic synthesis. Its utility as a building block is particularly evident in the construction of diverse and complex heterocyclic compounds, which are foundational to many areas of medicinal and materials chemistry. thepharmajournal.comunivpancasila.ac.id

Researchers have successfully utilized benzohydrazide (B10538) derivatives as precursors for a wide array of heterocyclic systems. For instance, N-substituted 4-(ethylmethylamino)benzohydrazide derivatives serve as convenient intermediates that can be cyclized with reagents like thiosalicylic acid to produce 1,3-benzothiazin-4-ones, a class of compounds with recognized biological importance. chemijournal.com The reaction of the hydrazide moiety with aldehydes and ketones is a common strategy to form hydrazones, which are themselves versatile precursors for further synthetic transformations. thepharmajournal.comchemijournal.com

Furthermore, benzohydrazides participate in multi-component reactions (MCRs), which are highly efficient chemical strategies that combine three or more reactants in a single step to generate complex products. In a one-pot, four-component reaction involving an isatin, malononitrile, and dimethyl acetylenedicarboxylate, benzohydrazide acts as a key nucleophile to facilitate the formation of functionalized spiro[indoline-3,4'-pyridines]. nih.gov Notably, the reactivity of benzohydrazide in this context differs from that of simple hydrazine (B178648), underscoring its unique synthetic profile. nih.gov This capacity to serve as a cornerstone in MCRs highlights its role in generating molecular diversity and complexity in an atom-economical manner. univpancasila.ac.id

The synthesis of various bioactive molecules, including those with pyrrole (B145914) and 1,2,4-triazole (B32235) moieties, often begins with a benzohydrazide core, demonstrating its foundational role in the development of new therapeutic candidates. nih.govarabjchem.org

Table 1: Examples of Heterocyclic Systems Synthesized from Benzohydrazide Derivatives

| Starting Benzohydrazide Derivative | Reagent(s) | Resulting Heterocyclic System | Reference |

| N-substituted 4-(ethylmethylamino)benzohydrazide | Thiosalicylic acid | 1,3-Benzothiazin-4-one | chemijournal.com |

| Benzohydrazide | Isatin, Malononitrile, Dimethyl acetylenedicarboxylate | Spiro[indoline-3,4'-pyridine] | nih.gov |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide | Substituted phenyl acetic acids | Pyrrolyl benzohydrazide derivatives | nih.gov |

| 4-(1H-Imidazol-1-ylmethyl) benzohydrazide | Carbonyl compounds | 1,3,4-Oxadiazoles, 1,2,4-Triazole-5-thione | thepharmajournal.com |

Integration into Supramolecular Assemblies and Material Science Research

The ability of this compound and its analogues to form ordered, non-covalent structures has positioned them as intriguing components for supramolecular chemistry and materials science. The key to this lies in the molecule's capacity for hydrogen bonding, a directional interaction that can guide molecules to self-assemble into larger, well-defined architectures.

A crystallographic study of the closely related 4-(dimethylamino)benzohydrazide (B100993) provides a clear example of this phenomenon. researchgate.net In the solid state, the molecules arrange into chains along the Current time information in Bangalore, IN. crystal axis through a network of intermolecular hydrogen bonds. Specifically, N-H···N and N-H···O interactions create fused ring patterns, demonstrating a sophisticated hydrogen-bonding motif. researchgate.net Computational analyses, including estimations of lattice energy, have shown that electrostatic and dispersion forces are the major contributors to the stability of this crystal lattice. researchgate.net

This propensity for self-assembly is being explored for the creation of new materials. For example, acylhydrazone derivatives, including those based on a 4-(dimethylamino)benzohydrazide core, have been shown to form dynamic chemical systems. researchgate.net The different states of these systems can be reversibly controlled by external stimuli, opening avenues for the development of "smart" materials that respond to their environment. researchgate.net The study of weak non-covalent interactions in related structures further contributes to the rational design of novel materials with specific photophysical or electronic properties. acs.org

Development of Chemoinformatic Models for Benzohydrazide Derivatives

Chemoinformatics, particularly through methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, has become an indispensable tool in modern drug discovery and materials science. ijcrt.org These computational techniques are extensively applied to benzohydrazide derivatives to predict their biological activities and to understand their mechanisms of action at a molecular level, thereby guiding the synthesis of more potent and specific compounds. ijcrt.orgnih.gov

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com For benzohydrazide derivatives, QSAR models have been developed to describe their antimicrobial, antifungal, and anticancer activities. nih.govdoaj.orgnih.gov These models utilize various molecular descriptors—quantifiable properties of the molecules—to build predictive equations. Key descriptors identified in QSAR studies on benzohydrazides include:

Topological indices: Such as the Wiener index (W) and molecular connectivity indices (e.g., ¹χv, ²χv), which describe the size, shape, and branching of the molecule. nih.govdoaj.orgnih.gov

Electronic parameters: Including the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and total energy (Te), which relate to the molecule's reactivity and electronic environment. nih.govnih.gov

Molecular docking is another critical chemoinformatic tool used to simulate the interaction between a small molecule (ligand), like a benzohydrazide derivative, and a large biological molecule (receptor), such as an enzyme or protein. nih.gov Docking studies on benzohydrazide derivatives have provided insights into their binding modes with various therapeutic targets, including enoyl-ACP reductase and dihydrofolate reductase (DHFR), which are crucial enzymes in bacteria. nih.gov These studies reveal specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex, explaining the observed biological activity and providing a rational basis for designing improved inhibitors. nih.govmdpi.com

Table 2: Chemoinformatic Models and Key Findings for Benzohydrazide Derivatives

| Study Type | Compound Class | Key Findings/Descriptors | Target/Application | Reference(s) |

| QSAR | Substituted Benzohydrazides | Wiener index (W), LUMO energy are important for activity. | Antimicrobial | nih.gov |

| 3D-QSAR | p-Hydroxy Benzohydrazide Derivatives | Electrostatic, steric, and hydrophobic field descriptors were calculated. | Antimicrobial | derpharmachemica.com |

| QSAR | Bromo Benzohydrazide Derivatives | Total energy (Te), molecular connectivity indices ((0)χ(v)), Wiener index (W) describe activity. | Antimicrobial | nih.gov |

| Molecular Docking | Pyrrolyl Benzohydrazide Derivatives | Identified binding interactions with enoyl ACP reductase and DHFR active sites. | Antibacterial, Antitubercular | nih.gov |

| Molecular Docking | Thienopyrimidine Benzohydrazide Derivatives | Assessed interaction with Epidermal Growth Factor Receptor (EGFR). | Anticancer | researchgate.net |

| Molecular Docking | 4-Hydroxybenzhydrazide Derivatives | Evaluated binding affinities within monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). | Antioxidant, Neuroprotective | pensoft.net |

Challenges and Opportunities in the Academic Research of Benzohydrazide Systems

The study of benzohydrazide systems is filled with both significant challenges and compelling opportunities that continue to drive academic research.

Challenges: A primary challenge in the medicinal chemistry of benzohydrazides is overcoming the global issue of antimicrobial resistance. derpharmachemica.comresearchgate.net While many derivatives show promising activity in initial screenings, developing compounds that remain effective against evolving resistant strains of bacteria and fungi requires continuous innovation and a deeper understanding of their mechanisms. frontiersin.org Another challenge lies in optimizing the pharmacokinetic properties of these compounds to ensure they can reach their intended targets in the body effectively and with minimal toxicity.

Opportunities: The foremost opportunity lies in the sheer versatility of the benzohydrazide scaffold. thepharmajournal.comresearchgate.net The ease with which it can be modified allows for the creation of large libraries of compounds for high-throughput screening against a wide range of diseases. biointerfaceresearch.com This structural flexibility presents an exciting avenue for tailoring properties to specific biological or material science applications. researchgate.net

Future research is poised to capitalize on several key areas:

Green Chemistry: The development of more environmentally benign synthesis methods, such as microwave-assisted synthesis and multi-component reactions in eco-friendly solvents, represents a significant opportunity to make the production of benzohydrazides more sustainable. univpancasila.ac.id

Multi-Target Ligands: Computational studies have revealed that some benzohydrazide derivatives may act as dual inhibitors of multiple enzymes (e.g., MAO-B and AChE). pensoft.net Pursuing the design of single molecules that can modulate multiple targets offers a promising strategy for treating complex diseases like neurodegenerative disorders.

Advanced Materials: The self-assembling properties of benzohydrazides are still underexplored. There is vast potential in designing novel supramolecular structures for applications in electronics, sensing, and drug delivery.

Integration of AI and Machine Learning: Expanding the use of chemoinformatic models with advanced machine learning algorithms can help to better predict the properties and activities of new benzohydrazide derivatives, accelerating the discovery cycle and reducing reliance on costly and time-consuming experimental work. ijcrt.org

Q & A

Basic Research Questions

Q. How is 4-(methylamino)benzohydrazide synthesized, and what purification methods ensure high yield and purity?

- Methodology :

- Synthesis : Typically involves condensation of 4-aminobenzoic acid hydrazide with aldehydes or ketones under reflux in methanol or ethanol. For example, derivatives are synthesized via Schiff base formation between benzohydrazides and aldehydes like pyridine-4-carboxaldehyde .

- Purification : Recrystallization from hot ethanol (95%) is a standard method to obtain colorless crystals. Reaction conditions (temperature, solvent polarity, pH) are optimized to minimize byproducts and maximize purity .

- Key Parameters :

- Temperature: 60–80°C for condensation reactions.

- Solvent: Methanol/ethanol for solubility and stability.

- Yield: Typically 70–85% after recrystallization .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- Analytical Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–8.0 ppm, hydrazide NH signals at δ 9–10 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns .

- X-ray Diffraction (XRD) : Single-crystal XRD for absolute structural confirmation, including bond lengths/angles and hydrogen-bonding networks .

Q. What biological activities have been reported for this compound derivatives?

- Reported Activities :

- Antimicrobial : Derivatives show moderate activity against E. coli, S. aureus, and M. tuberculosis (MIC: 12.5–50 µg/mL) .

- Cholinesterase Inhibition : Hydrazide-hydrazones exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values of 15–170 µM .

- Anticancer : Analogues with trifluoromethyl or halogen substituents demonstrate antiproliferative effects in vitro (IC₅₀: 10–50 µM) .

Advanced Research Questions

Q. How does the crystal packing and hydrogen-bonding network influence the physicochemical properties of this compound?

- Structural Insights :

- Hydrogen Bonding : Chains propagate along the [001] direction via N–H⋯O and N–H⋯N interactions, forming R₂²(6) and R₂²(10) motifs. These interactions contribute to lattice stability (Elattice ≈ 216 kJ/mol) .

- Dispersion Forces : Dispersion energy (Edis ≈ 44 kJ/mol) dominates non-polar interactions, affecting solubility and melting points .

- Impact on Properties :

- High lattice energy correlates with low aqueous solubility but enhanced thermal stability.

- Hydrogen-bonded chains may facilitate co-crystallization with bioactive molecules for drug formulation .

Q. What computational methods are employed to analyze intermolecular interactions in this compound?

- DFT Calculations :

- B3LYP/6-31G(d,p) : Used to partition lattice energy into electrostatic (Eele), polarization (Epol), and dispersion (Edis) components. For example, Edis contributes ~80% to non-H-bonded interactions .

- Energy Frameworks : Visualize interaction networks (e.g., H-bond chains vs. π-stacking absence) to predict packing efficiency .

- Software Tools :

- Crystal Explorer 17.5 for energy decomposition.

- Mercury for crystal structure visualization .

Q. How do structural modifications at the hydrazide moiety affect the bioactivity of this compound derivatives?

- Structure-Activity Relationships (SAR) :

- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or trifluoromethyl (-CF₃) substituents enhance AChE inhibition (IC₅₀: 15–30 µM) by increasing electrophilicity .

- Hydrophobic Chains : Alkyl chains (C12–C15) improve membrane permeability and selectivity for AChE over BuChE .

- Methodological Validation :

- Docking studies (AutoDock Vina) confirm ligand-enzyme interactions (e.g., π-π stacking with Trp86 in AChE) .

Q. How do data contradictions arise in biological assays for this compound derivatives, and how can they be resolved?

- Sources of Contradiction :

- Assay Variability : Differences in enzyme sources (e.g., electric eel vs. human AChE) or bacterial strains (M. tuberculosis H37Rv vs. clinical isolates) .

- Solubility Issues : Poor aqueous solubility may lead to false negatives in in vitro assays .

- Resolution Strategies :

- Standardized protocols (e.g., Ellman’s method for cholinesterase assays).

- Multiple orthogonal assays (e.g., MIC + resazurin microplate for antimicrobial activity) .

Retrosynthesis Analysis